Indacrinone
Overview
Description
Indacrinone is a loop diuretic primarily used to treat hypertension and edema associated with heart failure, liver cirrhosis, and renal disease. It is unique among diuretics because it decreases the reabsorption of uric acid, making it suitable for patients with gout .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indacrinone involves several key steps:
Friedel-Crafts Acylation: 2,3-dichloroanisole reacts with phenylacetyl chloride to form 2,3-dichloro-4-phenylacetylanisole.
Mannich Reaction: This intermediate undergoes a Mannich reaction with tetramethyldiaminomethane, leading to a β-Hydride elimination and formation of 2,3-dichloro-4-(2-phenylacryloyl)anisole.
Cyclization: Acid-catalyzed intramolecular cyclization produces the indanone derivative.
O-Demethylation: The indanone is O-demethylated under acidic conditions to yield 2-Phenyl-5-hydroxy-6,7-dichloro-1-indanone.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and Mannich reaction steps, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in this compound can yield the corresponding alcohol.
Substitution: The chloro groups in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Indacrinone has several applications in scientific research:
Chemistry: Used as a model compound in studies of diuretic mechanisms and chiral drug synthesis.
Biology: Investigated for its effects on ion transport and cellular metabolism.
Medicine: Studied for its potential in treating conditions like hypertension, heart failure, and gout.
Industry: Utilized in the development of new diuretic drugs and as a reference compound in pharmaceutical quality control
Mechanism of Action
Indacrinone exerts its diuretic effect by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. Additionally, this compound decreases the reabsorption of uric acid, which is beneficial for patients with gout .
Comparison with Similar Compounds
Furosemide: Another loop diuretic but increases uric acid reabsorption.
Bumetanide: Similar to indacrinone but does not have the same uricosuric effect.
Torsemide: A loop diuretic with a longer duration of action compared to this compound.
Uniqueness of this compound: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing dual therapeutic benefits .
Properties
IUPAC Name |
2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWVSHZYDOZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866624 | |
Record name | Indacrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56049-88-8, 57296-63-6 | |
Record name | (±)-Indacrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indacrinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indacrinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indacrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDACRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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